1-Methyladenosine-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H15N5O4 |

|---|---|

Peso molecular |

284.29 g/mol |

Nombre IUPAC |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-imino-1-(trideuteriomethyl)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3/t5-,7?,8+,11-/m1/s1/i1D3 |

Clave InChI |

GFYLSDSUCHVORB-QCYBPOKRSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N1C=NC2=C(C1=N)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |

SMILES canónico |

CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O |

Origen del producto |

United States |

Foundational & Exploratory

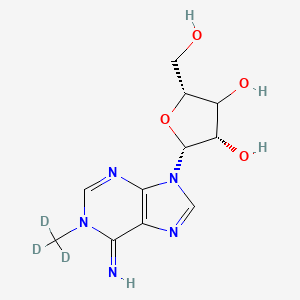

Chemical structure and properties of 1-Methyladenosine-d3.

An In-depth Technical Guide to 1-Methyladenosine-d3

Introduction

This compound (1-MeAdo-d3) is the deuterated stable isotope of 1-Methyladenosine (1-MeAdo), a modified purine nucleoside found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA).[1][2] As a post-transcriptional modification, 1-Methyladenosine plays a crucial role in regulating RNA structure and function, thereby influencing biological processes such as translation and protein synthesis.[1][2] Elevated levels of 1-Methyladenosine in urine and serum have been associated with several forms of cancer and active rheumatoid arthritis, making it a significant biomarker in clinical research.[3] The deuterated form, this compound, serves as an invaluable tool in biomedical and pharmaceutical research, primarily as an internal standard for the precise quantification of endogenous 1-Methyladenosine using mass spectrometry-based techniques.

Chemical Structure and Properties

This compound features a methyl group, deuterated with three deuterium atoms, at the N1 position of the adenine base. This isotopic labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal internal standard for mass spectrometry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂D₃N₅O₄ | |

| Molecular Weight | 284.29 g/mol | |

| Unlabeled CAS Number | 15763-06-1 | |

| Appearance | White solid | |

| Purity | ≥95% (HPLC), ≥99% deuterated forms (d₁-d₃) | |

| Storage Temperature | -10 to -25°C | |

| SMILES | CN1C=NC2=C(C1=N)N=CN2[C@H]3--INVALID-LINK--CO)O">C@@HO | |

| InChI Key | GFYLSDSUCHVORB-IOSLPCCCSA-N |

Table 2: Solubility Data for this compound (hydriodide)

| Solvent | Solubility | Source |

| DMSO | 20 mg/mL | |

| DMF | 5 mg/mL | |

| PBS (pH 7.2) | 10 mg/mL |

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and quantification of this compound.

-

Mass Spectrometry (MS): As a stable isotope-labeled compound, this compound is designed for use in mass spectrometry. In LC-MS/MS analysis, it exhibits a parent ion and fragmentation pattern that is 3 mass units higher than its unlabeled counterpart, allowing for clear differentiation and accurate quantification. It is intended for use as an internal standard for the quantification of 1-methyladenosine by GC- or LC-MS.

Biological Significance and Signaling Pathways

1-Methyladenosine (m1A) is a widespread RNA modification that is crucial for maintaining the structural integrity of tRNA and regulating mRNA translation. Aberrant m1A levels are linked to human diseases, particularly cancer.

In the context of liver tumorigenesis, 1-methyladenosine methylation in tRNA has been shown to drive the development of liver cancer stem cells. This occurs through the upregulation of Peroxisome Proliferator-Activated Receptor delta (PPARδ) expression, which in turn regulates cholesterol metabolism and activates the Hedgehog signaling pathway.

Below is a diagram illustrating this signaling pathway.

Experimental Protocols

Synthesis of 1-Methyladenosine

The synthesis of 1-Methyladenosine typically involves the methylation of a protected adenosine precursor. A general procedure, adapted from literature, is outlined below. The synthesis of the deuterated analog would follow a similar pathway, substituting the methylating agent with a deuterated version (e.g., d3-methyl iodide).

-

Protection of Ribose Hydroxyls: The hydroxyl groups of the ribose moiety of adenosine are protected to prevent unwanted side reactions. This is often achieved using protecting groups like TBDMS or acetyl groups.

-

N1-Methylation: The protected adenosine is then methylated at the N1 position of the adenine ring. For the synthesis of this compound, a deuterated methylating agent such as d3-methyl iodide (CD₃I) is used.

-

Deprotection: The protecting groups on the ribose are removed to yield the final product, this compound. This is typically done under basic conditions, for example, with ammonia in methanol.

-

Purification: The final compound is purified using techniques like column chromatography or recrystallization to achieve high purity.

Quantification of 1-Methyladenosine using LC-MS/MS with this compound as an Internal Standard

This compound is primarily used as an internal standard for the accurate quantification of 1-Methyladenosine in biological samples.

-

Sample Preparation:

-

Extract total RNA from cells or tissues of interest.

-

Digest the RNA into single nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

-

Internal Standard Spiking:

-

A known amount of this compound is added to the nucleoside mixture. This serves as the internal standard to correct for sample loss during preparation and for variations in instrument response.

-

-

LC-MS/MS Analysis:

-

The sample is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The nucleosides are separated by reverse-phase chromatography.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific mass transitions for both 1-Methyladenosine and this compound.

-

-

Data Analysis:

-

The peak areas for both the endogenous 1-Methyladenosine and the this compound internal standard are measured.

-

The concentration of 1-Methyladenosine in the original sample is calculated by comparing the ratio of the peak area of the endogenous analyte to that of the internal standard against a standard curve.

-

The workflow for this quantification is depicted in the diagram below.

Conclusion

This compound is a critical research tool for scientists and drug development professionals. Its primary application as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of 1-Methyladenosine, a biologically significant RNA modification and disease biomarker. Understanding its chemical properties, synthesis, and application in analytical methods is essential for advancing research in the fields of epigenetics, cancer biology, and pharmacology.

References

Function of N1-methyladenosine (m1A) in different types of RNA.

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

N1-methyladenosine (m1A) is a prevalent and reversible post-transcriptional modification of RNA that plays a critical role in regulating gene expression and various cellular processes.[1][2][3] This modification, involving the addition of a methyl group to the N1 position of adenosine, can significantly alter the structure and function of RNA molecules.[1][2] Unlike N6-methyladenosine (m6A), methylation at the N1 position occurs on the Watson-Crick base-pairing face, introducing a positive charge under physiological conditions. This charge can disrupt canonical base pairing, influence RNA secondary and tertiary structures, and modulate interactions with proteins. This technical guide provides a comprehensive overview of the function of m1A in different RNA species, the enzymes that regulate it, and the methodologies used for its study.

The Functional Diversity of m1A Across RNA Types

The impact of m1A modification is highly dependent on the type of RNA molecule in which it resides and its specific location within that molecule.

Transfer RNA (tRNA)

tRNA exhibits the greatest diversity and density of post-transcriptional modifications, and m1A is one of the most conserved. It is found at several positions, most notably at positions 9, 14, 22, 57, and 58.

-

Structural Stability: The positive charge introduced by m1A is crucial for the correct three-dimensional folding of tRNA. For instance, m1A9 in mitochondrial tRNA (mt-tRNA) is essential for proper folding into the canonical cloverleaf structure, while m1A58 is critical for maintaining the stable L-shaped tertiary structure of both cytosolic and mitochondrial initiator methionine tRNA (tRNAiMet).

-

Translation Regulation: By ensuring tRNA stability, m1A modifications are vital for efficient and accurate protein synthesis. The m1A58 modification, in particular, enhances both the initiation and elongation steps of translation. In T-cell activation, an increase in tRNA m1A58 modification acts as a translational accelerator, enabling the rapid synthesis of proteins required for clonal expansion. Conversely, demethylation of m1A in tRNA by enzymes like ALKBH3 can promote protein synthesis in some cancer cells.

Ribosomal RNA (rRNA)

m1A is also a key modification in ribosomal RNA, where it influences ribosome biogenesis and function. For example, m1A is found in the 28S rRNA of humans (at position 1322) and the 25S rRNA of yeast. The presence of m1A in rRNA is important for the proper assembly of the large ribosomal subunit (60S). This modification contributes to the structural integrity of the ribosome, which is essential for its catalytic activity during protein synthesis.

Messenger RNA (mRNA)

In contrast to its high abundance in tRNA and rRNA, m1A is found at lower levels in messenger RNA. Its function in mRNA is complex and appears to be context-dependent, influencing mRNA stability and translation in opposing ways.

-

Translation Enhancement: When located in the 5' untranslated region (5'UTR), particularly near the translation start codon, m1A can enhance translation initiation. It is thought to do this by destabilizing local secondary structures, thereby facilitating ribosome scanning and binding.

-

Translation Inhibition: Conversely, when m1A is located within the coding sequence (CDS), it tends to inhibit translation. This repression is likely due to the modification interfering with the base-pairing interactions necessary for the ribosomal machinery to read the codon accurately.

Mitochondrial RNA (mtRNA)

m1A modifications are also prevalent in RNA transcribed from the mitochondrial genome, including both mitochondrial tRNA (mt-tRNA) and mitochondrial mRNA (mt-mRNA).

-

mt-tRNA: As mentioned, m1A9 is crucial for the proper folding of many mt-tRNAs. The enzyme TRMT61B is responsible for introducing m1A58 in mt-tRNAs.

-

mt-mRNA: Transcriptome-wide mapping has identified numerous m1A sites in mitochondrial genes, with most located in the coding regions. These m1A modifications in the CDS of mitochondrial transcripts generally inhibit the translation of mitochondrial proteins. For example, the enzyme TRMT10C places a single m1A modification in the ND5 mt-mRNA, with methylation levels being highly tissue-specific and developmentally controlled, suggesting a role in post-transcriptional regulation of mitochondrial function.

The m1A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic and reversible nature of m1A modification is controlled by a suite of enzymes and binding proteins.

-

Writers (Methyltransferases): These enzymes catalyze the addition of the methyl group from S-adenosylmethionine (SAM) to adenosine.

-

TRMT6/TRMT61A Complex: Located in the cytosol, this complex is the primary writer for m1A58 in cytoplasmic tRNAs and also modifies some mRNAs that contain a T-loop-like structure.

-

TRMT10C: This enzyme is found in mitochondria and is responsible for m1A9 modification in mt-tRNAs and some mt-mRNAs, such as ND5. It can also exhibit dual specificity, forming m1G9 in some cases.

-

TRMT61B: This mitochondrial enzyme methylates mt-tRNAs at position 58 and is also responsible for m1A in 16S mt-rRNA.

-

NML (RRP8) & BMT2: These nuclear enzymes are responsible for methylating specific sites on the 28S rRNA.

-

-

Erasers (Demethylases): These enzymes remove the methyl group, reversing the modification.

-

ALKBH1 and ALKBH3: These are members of the AlkB homolog family of dioxygenases. ALKBH1 primarily demethylates m1A in cytoplasmic tRNAs, while ALKBH3 can demethylate both m1A in tRNA and mRNA.

-

FTO: The fat mass and obesity-associated protein was initially identified as an m6A demethylase but has also been shown to remove m1A.

-

-

Readers: These proteins specifically recognize and bind to m1A-modified RNA, mediating its downstream biological functions. While dedicated m1A readers are still under active investigation, proteins from the YTH domain family (YTHDF1, YTHDF2, YTHDF3, and YTHDC1), which are known m6A readers, have also been found to bind to m1A, albeit with weaker affinity. These interactions can influence the stability, translation, and localization of the modified RNA.

Quantitative Data on m1A Function

The functional consequences of m1A modification can be quantified by measuring changes in RNA stability, protein synthesis, and other cellular processes upon modulation of m1A levels.

| RNA Type | m1A Position | Regulating Enzyme(s) | Observed Quantitative Effect | Biological Context | Reference(s) |

| tRNA | m1A58 | TRMT6/TRMT61A (Writer), ALKBH1 (Eraser) | Knockdown of ALKBH1 increases tRNAiMet levels. | Attenuated initiation of protein translation. | |

| tRNA | m1A58 | TRMT6/TRMT61A (Writer) | Upregulated in hepatocellular carcinoma (HCC), triggering PPARδ mRNA translation. | Promotes HCC stem cell proliferation. | |

| mRNA | 5'UTR | ALKBH3 (Eraser) | ALKBH3-dependent demethylation enhances CSF1 mRNA stability and translation. | Promotes invasion of breast and ovarian cancer cells. | |

| mRNA | CDS | - | m1A modification within the coding sequence inhibits translation. | General mechanism of translation repression. | |

| mt-mRNA | CDS | TRMT10C, TRMT61B (Writers) | m1A modification on mitochondrial transcripts inhibits their translation. | Regulation of mitochondrial protein synthesis. | |

| Small RNAs (<200 nt) | Various | ALKBH3 (Eraser) | Knockdown of ALKBH3 increases m1A abundance and suppresses nascent protein synthesis. | Pancreatic cancer cells. |

Experimental Protocols for m1A Analysis

Several key methodologies are employed to detect, map, and quantify m1A modifications across the transcriptome.

m1A-seq: Transcriptome-wide m1A Mapping

m1A-seq (methylated RNA immunoprecipitation sequencing) is an antibody-based method used to map m1A sites across the transcriptome.

Principle: This technique relies on a specific antibody that recognizes and binds to m1A-containing RNA fragments. These fragments are immunoprecipitated, isolated, and then sequenced using next-generation sequencing. By comparing the sequences of the immunoprecipitated RNA (IP) to a control input sample (Input), regions enriched with m1A can be identified.

Detailed Methodology:

-

RNA Isolation and Fragmentation:

-

Isolate total RNA or poly(A)+ RNA from the cells or tissues of interest.

-

Fragment the RNA to an average size of ~100 nucleotides using chemical or enzymatic methods.

-

-

Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an m1A-specific antibody.

-

Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specifically bound RNA fragments.

-

-

RNA Elution and Library Preparation:

-

Elute the m1A-enriched RNA fragments from the antibody-bead complexes.

-

Construct a sequencing library from the eluted RNA fragments (IP sample) and from a parallel input control sample (a portion of the fragmented RNA that did not undergo IP).

-

-

Sequencing and Data Analysis:

-

Sequence both the IP and Input libraries using a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome or transcriptome.

-

Use peak-calling algorithms to identify regions that are significantly enriched in the IP sample compared to the Input sample. These enriched regions represent putative m1A sites.

-

m1A-MAP: Single-Nucleotide Resolution Mapping

To achieve higher resolution, m1A-seq can be combined with techniques that exploit the chemical properties of m1A, which can cause reverse transcriptase to stall or misincorporate nucleotides during cDNA synthesis.

Principle: The m1A modification on the Watson-Crick face blocks accurate base pairing, leading to a "signature" of mutations and truncations in the resulting cDNA. By analyzing these signatures, the precise location of the m1A base can be identified.

Detailed Methodology:

-

m1A Enrichment: Perform steps 1 and 2 of the m1A-seq protocol to enrich for m1A-containing fragments.

-

Control Treatment (Optional but Recommended):

-

Treat a portion of the enriched RNA with a demethylase (e.g., AlkB) to remove the m1A modification, or perform a Dimroth rearrangement to convert m1A to m6A. This serves as a negative control to confirm that the observed reverse transcription signatures are indeed caused by m1A.

-

-

Reverse Transcription:

-

Perform reverse transcription on the m1A-enriched RNA (and control-treated RNA) using a reverse transcriptase. Specific enzymes like TGIRT may be used to enhance misincorporation over truncation.

-

-

Library Preparation and Sequencing: Prepare and sequence libraries from the resulting cDNA.

-

Data Analysis:

-

Align reads to the reference transcriptome.

-

Analyze the aligned reads for positions with high rates of single-nucleotide polymorphisms (SNPs) or truncations that are present in the m1A-enriched sample but absent or significantly reduced in the control sample. These positions correspond to single-nucleotide resolution m1A sites.

-

LC-MS/MS: Absolute Quantification of m1A

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the absolute abundance of modified nucleosides in an RNA sample.

Principle: This method involves digesting RNA into individual nucleosides, separating them by liquid chromatography, and then identifying and quantifying them based on their unique mass-to-charge ratios using mass spectrometry.

Detailed Methodology:

-

RNA Isolation and Digestion:

-

Isolate the RNA population of interest (e.g., total RNA, mRNA, tRNA).

-

Digest the RNA completely into single nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

-

-

Liquid Chromatography (LC) Separation:

-

Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system.

-

The nucleosides are separated based on their physicochemical properties as they pass through a chromatography column.

-

-

Tandem Mass Spectrometry (MS/MS) Analysis:

-

The separated nucleosides are introduced into a mass spectrometer.

-

The instrument measures the mass-to-charge ratio of each nucleoside, allowing for precise identification.

-

Quantification is achieved by comparing the signal intensity of m1A to that of the canonical adenosine (A), often using a standard curve generated from known amounts of pure nucleosides. The m1A/A ratio represents the overall abundance of the modification.

-

Visualizing m1A in Cellular Processes

Diagrams generated using Graphviz (DOT language) help to visualize the complex relationships and workflows involved in m1A biology.

Conclusion and Future Directions

N1-methyladenosine is a fundamentally important RNA modification with diverse and critical roles in cellular biology. From ensuring the structural integrity of tRNAs for proper translation to fine-tuning gene expression through mRNA modification, m1A adds a significant layer of regulatory complexity. The interplay between m1A writers, erasers, and readers allows for dynamic control over RNA fate, which is crucial for processes ranging from T-cell activation to mitochondrial respiration.

Aberrant m1A modification has been increasingly linked to human diseases, particularly cancer, where changes in m1A levels can promote cell proliferation, invasion, and tumorigenesis. This positions the m1A regulatory machinery as a promising area for therapeutic intervention. Future research will likely focus on developing specific inhibitors for m1A writers and erasers, further elucidating the functions of m1A reader proteins, and improving high-resolution mapping techniques to provide a more detailed picture of the m1A epitranscriptome in both health and disease.

References

1-Methyladenosine (m1A): A Pivotal Epitranscriptomic Marker in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The field of epitranscriptomics, which investigates the diverse chemical modifications of RNA, is rapidly uncovering new layers of gene regulation critical to human health and disease. Among the more than 160 identified RNA modifications, N1-methyladenosine (m1A) has emerged as a significant and reversible mark influencing RNA stability, structure, and translation.[1][2][3][4] This dynamic modification is installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, which collectively modulate a wide array of cellular processes.[1] Aberrant m1A modification patterns and dysregulation of its associated regulatory proteins are increasingly implicated in the initiation and progression of various cancers, highlighting the potential of m1A as a valuable biomarker for diagnosis, prognosis, and a target for novel therapeutic interventions.

Core Regulatory Machinery of m1A Modification

The levels and functional consequences of m1A are tightly controlled by a coordinated interplay of methyltransferases (writers), demethylases (erasers), and m1A-binding proteins (readers).

-

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosyl-l-methionine (SAM) to the N1 position of adenosine. The primary writer complex for m1A in tRNA is a heterodimer of TRMT6 and TRMT61A. Other identified writers include TRMT61B and TRMT10C, which are primarily involved in modifying mitochondrial tRNA.

-

Erasers (Demethylases): These enzymes oxidatively remove the methyl group from m1A, rendering the modification reversible. Key erasers include ALKBH1 and ALKBH3, which belong to the AlkB homolog family of dioxygenases. ALKBH1 is the primary demethylase for m1A in cytosolic tRNAs, while ALKBH3 has been shown to demethylate m1A in both tRNA and mRNA.

-

Readers (Binding Proteins): These proteins specifically recognize and bind to m1A-modified RNA, mediating its downstream biological effects. The YTH domain-containing proteins, particularly YTHDF1, YTHDF2, and YTHDF3, have been identified as readers for m1A, analogous to their well-established role in recognizing N6-methyladenosine (m6A). These readers can influence the stability and translation of target RNAs.

Role of m1A in Cancer Signaling and Biology

The m1A modification and its regulators are deeply involved in various cellular processes that are hallmarks of cancer, including proliferation, invasion, and metabolic reprogramming.

Key Signaling Pathways:

-

PI3K/AKT Pathway: In several cancers, including gastrointestinal cancer and hepatocellular carcinoma (HCC), m1A regulators and m1A-modified mRNAs have been shown to modulate the PI3K/AKT pathway to promote cancer cell proliferation.

-

EGFR/ERK Pathway: In colorectal cancer (CRC), the m1A writer TRMT6 has been found to exert its oncogenic effects by activating the EGFR/ERK downstream pathway, thereby promoting tumorigenesis.

-

Hedgehog Pathway: In HCC, elevated levels of m1A58-modified tRNAs by the TRMT6/TRMT61A complex increase the translation of peroxisome proliferator-activated receptor delta (PPARδ). This stimulates cholesterol synthesis, leading to the activation of the Hedgehog pathway and promoting the self-renewal of liver cancer stem cells.

Biological Functions:

-

Proliferation: m1A regulators like TRMT6, TRMT61A, and ALKBH3 have been shown to promote the proliferation of cancer cells in various malignancies, including colorectal, gastric, liver, and prostate cancers.

-

Invasion and Metastasis: In breast and ovarian cancers, the eraser ALKBH3 enhances cancer cell invasiveness by increasing the translation of colony-stimulating factor 1 (CSF1) mRNA through m1A modification.

-

Cell Cycle and Senescence: Knockdown of ALKBH3 in lung and bladder cancers can induce senescence and cell cycle arrest by increasing the expression of proteins like p21 and p27.

-

Metabolism: The eraser ALKBH3 has been found to stimulate glycolysis in cancer cells by modifying the expression of m1A-methylated ATP synthase F1 subunit delta (ATP5D) mRNA.

Quantitative Data: m1A and Its Regulators as Cancer Biomarkers

The expression levels of m1A regulatory proteins and overall m1A abundance are frequently altered in cancerous tissues compared to healthy controls, and these changes often correlate with clinical outcomes.

| Cancer Type | Biomarker | Observed Change in Tumor | Associated Clinical Outcome | Reference(s) |

| Colorectal Cancer (CRC) | TRMT6 | Upregulated | Poor prognosis, advanced tumor stages | |

| m1A levels | Higher than normal tissue | Promotes tumorigenesis | ||

| Hepatocellular Carcinoma (HCC) | TRMT6/TRMT61A | Upregulated | Promotes stem cell self-renewal | |

| Gastric Cancer | TRMT61B | Upregulated | Independent risk factor for poor prognosis | |

| ALKBH1/FTO | Downregulated (protein) | Lower ALKBH1 correlates with advanced stage; Lower FTO with shorter survival | ||

| Breast Cancer | ALKBH3 | Upregulated | Promotes invasiveness | |

| Ovarian Cancer | ALKBH3 | Upregulated | Promotes invasiveness | |

| ALKBH1, ALKBH3, TRMT6 | Upregulated | Worse prognosis | ||

| Lung Cancer | ALKBH3 | Upregulated | Knockdown induces senescence | |

| Glioblastoma (GBM) | ALKBH1 | Upregulated | Associated with decreased survival | |

| Prostate Cancer | ALKBH3 | Upregulated | Promotes proliferation | |

| Pancreatic Cancer | ALKBH1 | Upregulated | Associated with good prognosis |

Experimental Protocols for m1A Detection and Quantification

Several methodologies are employed to detect and quantify m1A modifications, ranging from global assessment to site-specific analysis.

Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)

This is a highly sensitive and accurate method for the global quantification of modified nucleosides from total RNA or biological fluids like serum.

Detailed Methodology:

-

Sample Preparation:

-

Isolate total RNA from tissues or cells using a standard protocol (e.g., TRIzol reagent). For serum samples, perform protein precipitation followed by solid-phase extraction.

-

Digest the purified RNA (typically 1-2 µg) into single nucleosides using a mixture of nuclease P1 followed by bacterial alkaline phosphatase.

-

Centrifuge the digested sample to pellet the enzymes and collect the supernatant containing the nucleosides.

-

Filter the supernatant through an ultracentrifugal filter (e.g., 3 kDa cutoff) to remove any remaining proteins.

-

-

HILIC Separation:

-

Inject the prepared nucleoside mixture into a HILIC column.

-

Use a gradient elution program with a mobile phase typically consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an additive like malic acid to improve separation and detection.

-

-

MS/MS Detection:

-

Couple the HILIC system to a triple quadrupole mass spectrometer operating in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for adenosine and 1-methyladenosine in Multiple Reaction Monitoring (MRM) mode.

-

Quantify the absolute amount of m1A by comparing its signal intensity to a standard curve generated from pure m1A standards.

-

Ligation-Assisted Quantitative Real-Time PCR (qRT-PCR)

This method allows for the quantification of m1A at a specific, known site within an RNA molecule. It leverages the principle that the methyl group on m1A disrupts Watson-Crick base pairing, thereby inhibiting the efficiency of certain DNA ligases.

Detailed Methodology:

-

RNA Preparation: Isolate total RNA or mRNA from the samples of interest.

-

Splint Ligation Reaction:

-

Design two DNA oligonucleotide probes that are complementary to the target RNA sequence and abut precisely at the adenosine site being interrogated.

-

Anneal the probes to the target RNA.

-

Perform a ligation reaction using a specific DNA ligase (e.g., T3 DNA ligase, which shows good discrimination between A and m1A). The presence of m1A will significantly reduce the ligation efficiency compared to unmodified adenosine.

-

-

qRT-PCR Quantification:

-

Use the ligation product as a template for a quantitative real-time PCR (qPCR) reaction.

-

Design PCR primers that are specific to the ligated probe sequence.

-

The amount of PCR product, quantified by SYBR Green or a TaqMan probe, will be inversely proportional to the m1A modification level at that specific site.

-

Normalize the results to a control region or a reference gene to determine the relative abundance of m1A.

-

Conclusion and Future Perspectives

1-Methyladenosine is unequivocally a central player in the epitranscriptomic landscape of cancer. The growing body of evidence demonstrates that the dysregulation of m1A writers, erasers, and readers contributes significantly to cancer progression by modulating critical signaling pathways and cellular functions. The quantification of m1A levels in tissues or biofluids, along with the expression profiling of its regulatory enzymes, presents a promising avenue for the development of novel biomarkers for early diagnosis, patient stratification, and prognostic assessment. Furthermore, the enzymes that control m1A deposition and removal, such as TRMT6 and ALKBH3, represent attractive targets for the development of a new class of epigenetic cancer therapies. Future research should focus on validating these biomarkers in large clinical cohorts, elucidating the complete repertoire of m1A-modified transcripts in different cancers, and developing potent and specific inhibitors for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

Principles of using deuterium-labeled internal standards in mass spectrometry.

An In-depth Technical Guide to the Principles and Practices of Using Deuterium-Labeled Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals, achieving the highest degree of accuracy and precision in quantitative mass spectrometry is paramount. This technical guide delves into the core principles, practical applications, and critical considerations for the use of deuterium-labeled internal standards (IS) in mass spectrometry-based bioanalysis. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in this field, with deuterium-labeled compounds being a prevalent choice due to their cost-effectiveness and relative ease of synthesis.[1]

Core Principles of Deuterium-Labeled Internal Standards

Deuterium-labeled internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle modification makes them ideal for mass spectrometry-based quantitative assays.[1][2] The fundamental principle is that a deuterium-labeled IS is chemically and physically almost identical to the analyte of interest.[3] When a known amount of the IS is added to a sample, it experiences the same analytical variations as the target analyte throughout the entire workflow, from sample preparation to detection. By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations such as extraction inconsistencies, matrix effects, and instrument drift can be effectively normalized, leading to precise and accurate quantification.

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations, the deuterated standard and the analyte typically have nearly identical retention times, ensuring they experience the same analytical conditions.

-

Similar Ionization Efficiency: The isotopic substitution has a minimal effect on the molecule's ionization efficiency in the mass spectrometer's ion source.

-

Correction for Matrix Effects: The primary advantage is the ability to compensate for matrix effects—the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. Since the IS and analyte co-elute and have similar ionization properties, any matrix effect will impact both compounds similarly, and the ratio of their signals will remain constant.

Critical Considerations in Using Deuterium-Labeled Internal Standards

While highly effective, the use of deuterium-labeled standards is not without its challenges. A thorough understanding of these potential issues is crucial for robust method development.

The Deuterium Isotope Effect

The substitution of hydrogen with the heavier deuterium isotope can lead to the "deuterium isotope effect," which can manifest in several ways:

-

Chromatographic Shift: The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can sometimes lead to a slight difference in retention time between the analyte and the deuterated IS, particularly with a high degree of deuteration. If this shift is significant, the analyte and IS may experience different matrix effects, which can compromise the accuracy of quantification.

-

Kinetic Isotope Effect (KIE): The stronger C-D bond requires more energy to break, which can lead to a slower reaction rate if this bond cleavage is a rate-determining step in a metabolic pathway. While this is a consideration in metabolic stability studies, it is less of a concern for its use as an internal standard in bioanalysis.

Chemical and Isotopic Purity

The purity of the deuterium-labeled internal standard is critical for accurate quantification.

-

Isotopic Purity: This refers to the percentage of the internal standard that is fully deuterated at the specified positions. The presence of unlabeled or partially deuterated species can interfere with the quantification of the analyte, especially at low concentrations. Regulatory guidelines recommend checking for the presence of unlabeled analyte in the IS.

-

Cross-Contribution: The deuterium-labeled IS may contain a small percentage of the unlabeled analyte, and the analyte itself will have a natural isotopic abundance that could contribute to the IS signal. This cross-contribution should be assessed during method validation, especially at the lower limit of quantification.

Prevention of Back-Exchange

Back-exchange is a chemical reaction where a deuterium atom on the labeled standard is replaced by a hydrogen atom from the surrounding solvent or matrix. This can compromise the integrity of the internal standard and lead to inaccurate results.

-

Label Position: Deuterium labels should be placed on stable, non-exchangeable positions of the molecule. Labels on heteroatoms (O, N, S) or on carbons adjacent to carbonyl groups are more prone to exchange.

-

Experimental Conditions: Back-exchange can be influenced by solvent, pH, and temperature. Protic solvents and strongly acidic or basic conditions can facilitate this exchange. Higher temperatures also accelerate the rate of exchange.

Quantitative Data on the Performance of Deuterium-Labeled Internal Standards

The following tables summarize key performance metrics and considerations for the use of deuterium-labeled internal standards.

| Parameter | Deuterium-Labeled IS | ¹³C-Labeled IS | Key Considerations |

| Chromatographic Shift | Can exhibit slight retention time shifts due to the isotope effect. | Generally co-elutes perfectly with the analyte. | Significant shifts can lead to differential matrix effects. |

| Matrix Effect Compensation | Can be compromised by chromatographic shifts. | Generally provides better compensation due to co-elution. | The degree of matrix effect can vary between different biological lots. |

| Extraction Recovery | Differences of up to 35% have been reported between the analyte and its deuterated IS (e.g., haloperidol). | Typically shows very similar extraction recovery to the analyte. | The choice of extraction method can influence recovery differences. |

| Cost-Effectiveness | Generally more cost-effective and readily available. | Synthesis is often more complex and expensive. | The overall budget and availability of starting materials are important factors. |

| Compound | Labeled Standard | Analytical Method | Observed Retention Time Shift (min) | Reference |

| Olanzapine | Olanzapine-d₃ | Normal-Phase LC-MS/MS | 0.06 | |

| Des-methyl Olanzapine | Des-methyl Olanzapine-d₈ | Normal-Phase LC-MS/MS | 0.12 |

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible bioanalytical science. The following sections provide methodologies for common procedures involving deuterium-labeled internal standards.

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.

Materials:

-

Human plasma samples

-

Deuterium-labeled Internal Standard (IS) stock solution

-

Acetonitrile (ACN), LC-MS grade, with 0.1% formic acid

-

Microcentrifuge tubes or 96-well plates

-

Vortex mixer

-

Centrifuge

Methodology:

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the deuterated internal standard stock solution to the plasma sample.

-

Vortex briefly to mix.

-

Add 300 µL of cold ACN with 0.1% formic acid to the sample to precipitate the proteins.

-

Vortex the mixture for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at >10,000 x g for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or well for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol is a representative example for the quantification of a small molecule drug and its deuterated internal standard.

Instrumentation:

-

UPLC/HPLC System

-

Triple Quadrupole Mass Spectrometer

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient: A suitable gradient to separate the analyte from other matrix components.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode as appropriate for the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Optimize the MRM transitions (precursor ion → product ion) and collision energies for both the analyte and the deuterated internal standard.

Data Analysis:

-

Integrate the peak areas for the analyte and the deuterated internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 3: Evaluation of Deuterium Back-Exchange in a Biological Matrix

This protocol is designed to determine if the deuterium-labeled internal standard is stable in the biological matrix under experimental conditions.

Methodology:

-

Prepare four sets of samples by spiking a known concentration of the deuterated IS into the blank biological matrix.

-

Set 1 (T=0): Immediately process and analyze the sample.

-

Set 2 (T=1h): Incubate the sample at the intended experimental temperature for 1 hour before processing and analysis.

-

Set 3 (T=4h): Incubate for 4 hours before processing and analysis.

-

Set 4 (T=24h): Incubate for 24 hours before processing and analysis.

-

Analyze all processed samples by LC-MS/MS, monitoring for both the deuterated IS and the corresponding unlabeled analyte.

-

Compare the peak area of the unlabeled analyte in the incubated samples to the T=0 sample. A significant increase in the unlabeled analyte signal in the incubated samples indicates back-exchange.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for visualizing complex processes and decision-making pathways.

Caption: General workflow for quantitative bioanalysis using a deuterium-labeled internal standard.

Caption: Troubleshooting workflow for issues with deuterium-labeled internal standards.

Conclusion

Deuterium-labeled internal standards are an indispensable tool in modern mass spectrometry for achieving high levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices. A thorough understanding of their physicochemical properties, potential pitfalls such as the isotope effect and back-exchange, and careful method validation are essential for their successful implementation in both research and regulated environments. By following robust experimental protocols and systematically troubleshooting any issues that arise, researchers can harness the full potential of deuterium-labeled internal standards to generate high-quality, reliable data.

References

An In-depth Technical Guide on the Metabolic Pathways and Fate of 1-Methyladenosine In Vivo

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methyladenosine (m1A) is a modified nucleoside with a significant presence in various biological processes. While extensively studied as a post-transcriptional RNA modification, the metabolic fate of free m1A in vivo is a critical aspect for understanding its physiological roles and its potential as a biomarker and therapeutic target. This technical guide provides a comprehensive overview of the metabolic pathways of 1-methyladenosine, detailing its absorption, distribution, metabolism, and excretion (ADME). The document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes the metabolic and experimental workflows using Graphviz diagrams. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development seeking a deeper understanding of the in vivo journey of 1-methyladenosine.

Introduction to 1-Methyladenosine (m1A)

1-Methyladenosine is a purine nucleoside that is structurally similar to adenosine, with the addition of a methyl group at the N1 position of the adenine base.[1] It is known to be a component of transfer RNA (tRNA) and ribosomal RNA (rRNA) and has also been identified in messenger RNA (mRNA).[2][3] The presence of m1A in RNA is a dynamic and reversible modification regulated by a suite of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m1A-binding) proteins, which collectively influence RNA stability, structure, and translation.[2][4] Beyond its role within RNA, free 1-methyladenosine exists as an endogenous metabolite in biological fluids such as serum and urine. Its levels have been shown to be altered in various pathological conditions, including cancer, suggesting its potential as a disease biomarker. Understanding the metabolic pathways of free m1A is therefore crucial for elucidating its biological significance and therapeutic potential.

Metabolic Pathways and Fate of 1-Methyladenosine

The in vivo fate of 1-methyladenosine involves a series of metabolic conversions and transport processes, primarily leading to its excretion in urine either unchanged or as metabolites.

Absorption and Distribution

Information regarding the oral bioavailability and specific tissue distribution of exogenously administered 1-methyladenosine is not extensively detailed in the current literature. However, studies involving intravenous administration in rats have provided insights into its systemic fate. Following administration, 1-methyladenosine is distributed throughout the body and is subject to metabolic processes and renal excretion.

Metabolism: Deamination and Phosphorolysis

The primary metabolic pathway of 1-methyladenosine involves two key enzymatic steps: deamination followed by phosphorolytic cleavage.

-

Deamination to 1-Methylinosine: The initial step in the catabolism of 1-methyladenosine is the deamination of the adenine base, a reaction catalyzed by adenosine deaminase . This enzymatic conversion results in the formation of 1-methylinosine .

-

Phosphorolytic Cleavage to 1-Methylhypoxanthine: Subsequently, 1-methylinosine undergoes phosphorolysis, a reaction catalyzed by purine nucleoside phosphorylase . This step cleaves the glycosidic bond, releasing the purine base 1-methylhypoxanthine and ribose-1-phosphate.

The major metabolite of 1-methyladenosine found in urine is 1-methylhypoxanthine.

References

- 1. 1-Methyladenosine | C11H15N5O4 | CID 27476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1-methyladenosine modification in cancer biology: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research progress of N1-methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of 1-Methyladenosine (m1A) in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-methyladenosine (m1A) is a post-transcriptional RNA modification that has emerged as a critical regulator of a diverse range of cellular processes. This dynamic and reversible epitranscriptomic mark, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, plays a pivotal role in modulating RNA structure, stability, and translation. The dysregulation of m1A modification has been increasingly implicated in various human diseases, including cancer, making the components of the m1A pathway attractive targets for therapeutic development. This technical guide provides an in-depth exploration of the mechanism of action of m1A, detailing the key molecular players, their quantitative biochemical parameters, and the downstream cellular consequences of this modification. Furthermore, this guide furnishes detailed protocols for the essential experimental techniques used to study m1A and presents visual representations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this important RNA modification.

The m1A Machinery: Writers, Erasers, and Readers

The cellular effects of 1-methyladenosine (m1A) are orchestrated by a dedicated set of proteins that install, remove, and recognize this modification on RNA molecules.[1] These key players are categorized as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins).

1.1. Writers: The Methyltransferases

The installation of m1A is catalyzed by a family of methyltransferase enzymes that utilize S-adenosylmethionine (SAM) as a methyl donor. The primary m1A writers include:

-

TRMT6/TRMT61A Complex: This heterodimeric complex is a major writer of m1A at position 58 (m1A58) on a large number of cytosolic and mitochondrial tRNAs.[2] TRMT61A is the catalytic subunit, while TRMT6 is crucial for tRNA binding.[3] This complex also modifies a subset of mRNAs that contain a T-loop-like structure.[4][5]

-

TRMT10C: This enzyme is responsible for the m1A modification at position 9 (m1A9) of mitochondrial tRNAs.

-

TRMT61B: A mitochondrial-localized methyltransferase that installs m1A at position 58 of some mitochondrial tRNAs.

-

NML (Nucleomethylin): This protein is responsible for the m1A modification in 28S ribosomal RNA (rRNA).

1.2. Erasers: The Demethylases

The m1A modification is reversible, and its removal is catalyzed by demethylases belonging to the AlkB family of dioxygenases. These enzymes oxidize the methyl group, leading to its removal as formaldehyde. The key m1A erasers are:

-

ALKBH1 and ALKBH3: These enzymes are the primary demethylases for m1A in both tRNA and mRNA. ALKBH3 has been shown to preferentially act on single-stranded RNA and can also remove 3-methylcytidine (m3C).

-

FTO (Fat mass and obesity-associated protein): While primarily known as an m6A demethylase, FTO has also been shown to exhibit demethylase activity towards m1A.

1.3. Readers: The Effector Proteins

The functional consequences of m1A are mediated by "reader" proteins that specifically recognize and bind to m1A-modified RNA, subsequently influencing the fate of the transcript. The YTH domain-containing family of proteins are the primary readers of m1A:

-

YTHDF1, YTHDF2, and YTHDF3: These cytoplasmic proteins recognize and bind to m1A on mRNAs. Their binding can have varied effects; for example, YTHDF2 binding can promote the degradation of m1A-modified transcripts, while YTHDF1 is often associated with enhanced translation.

-

YTHDC1: This is a nuclear m1A reader that can influence the splicing and nuclear export of m1A-containing transcripts.

Quantitative Data on m1A Interactions

The interactions between the m1A machinery and their RNA substrates, as well as the catalytic activities of the enzymes, are governed by specific biochemical parameters. This section summarizes the available quantitative data.

| Interaction / Reaction | Protein(s) | Substrate | Parameter | Value | Reference(s) |

| Reader Binding Affinity | YTHDF1 | m1A-modified RNA | Kd | 16.5 ± 1.5 µM | |

| YTHDF2 | m1A-modified RNA | Kd | 5.8 ± 1.7 µM | ||

| YTHDF3 | m1A-modified RNA | Kd | 7.0 ± 1.1 µM | ||

| YTHDC1 | m1A-modified RNA | Kd | 23.3 ± 2.1 µM | ||

| Eraser Enzyme Kinetics | ALKBH3 | m1A-containing ssRNA | Km | 1.1 ± 0.2 µM | |

| ALKBH3 | m1A-containing ssRNA | kcat | 0.12 ± 0.01 min-1 | ||

| ALKBH3 | m1A-containing ssRNA | kcat/Km | 0.11 µM-1min-1 |

Mechanism of Action in Cellular Processes

The m1A modification exerts its influence on a wide array of cellular processes primarily by altering the structure and function of different RNA species.

3.1. Regulation of Translation

m1A modification has a multifaceted role in the regulation of protein synthesis:

-

tRNA Stability and Function: The m1A58 modification in the T-loop of tRNAs is crucial for maintaining the correct L-shaped tertiary structure, which is essential for tRNA stability and its proper function in translation.

-

mRNA Translation: The effect of m1A on mRNA translation is context-dependent.

-

Translation Enhancement: m1A modifications in the 5' UTR of mRNAs can enhance translation by resolving RNA secondary structures, thereby facilitating ribosome scanning and initiation.

-

Translation Repression: Conversely, m1A modifications within the coding sequence (CDS) can stall ribosomes and inhibit translation elongation.

-

3.2. RNA Stability and Degradation

The stability of m1A-modified RNA is influenced by the interplay between the modification and its readers:

-

YTHDF2-Mediated Decay: The binding of the YTHDF2 reader protein to m1A-modified mRNAs can recruit the CCR4-NOT deadenylase complex, leading to the deadenylation and subsequent degradation of the transcript.

-

ALKBH3-Mediated Stabilization: The demethylase ALKBH3 can remove m1A from transcripts like CSF-1 mRNA, leading to increased mRNA stability and expression.

3.3. RNA Structure and Splicing

The addition of a methyl group at the N1 position of adenosine disrupts Watson-Crick base pairing, leading to alterations in RNA secondary and tertiary structures. This can impact:

-

RNA Folding: The presence of m1A can destabilize local RNA duplexes, influencing the overall folding of the RNA molecule.

-

Splicing: By altering RNA structure, m1A can affect the binding of splicing factors, and the nuclear reader YTHDC1 has been implicated in the regulation of splicing of m1A-containing transcripts.

Signaling Pathways and Logical Relationships

The m1A regulatory machinery is integrated into broader cellular signaling networks, influencing key pathways involved in cell growth, proliferation, and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate m1A RNA modification.

5.1. m1A-seq (m1A-meRIP-seq): Transcriptome-wide Mapping of m1A

This protocol allows for the transcriptome-wide identification of m1A sites.

I. RNA Preparation and Fragmentation:

-

Isolate total RNA from cells or tissues using a standard RNA extraction method (e.g., TRIzol).

-

Purify poly(A)+ RNA using oligo(dT) magnetic beads.

-

Fragment the poly(A)+ RNA to an average size of 100-200 nucleotides by magnesium-catalyzed hydrolysis or sonication.

II. m1A Immunoprecipitation (IP):

-

Prepare antibody-bead conjugates by incubating anti-m1A antibody with Protein A/G magnetic beads.

-

Incubate the fragmented RNA with the anti-m1A antibody-bead conjugates in IP buffer to enrich for m1A-containing fragments.

-

Wash the beads extensively to remove non-specifically bound RNA.

-

Elute the m1A-enriched RNA fragments from the beads.

III. Library Construction and Sequencing:

-

Construct sequencing libraries from the m1A-enriched RNA fragments and an input control (a fraction of the fragmented RNA that did not undergo IP).

-

Perform high-throughput sequencing of the libraries.

IV. Data Analysis:

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify m1A peaks by comparing the read density in the IP sample to the input control.

-

For single-nucleotide resolution, m1A sites can be further identified by the characteristic reverse transcription signature of m1A, which includes misincorporations and truncations. This can be enhanced by comparing samples with and without demethylase (e.g., AlkB) treatment.

References

- 1. N1-methyladenosine formation, gene regulation, biological functions, and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRMT6/61A-dependent base methylation of tRNA-derived fragments regulates gene-silencing activity and the unfolded protein response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

The Dawn of a New Epitranscriptomic Layer: A Technical Guide to the Historical Discovery and Importance of 1-Methyladenosine (m1A)

For Immediate Release

A comprehensive technical guide detailing the historical discovery, biological significance, and experimental analysis of the 1-methyladenosine (m1A) RNA modification. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this critical epitranscriptomic mark.

Introduction

The field of epitranscriptomics has unveiled a complex layer of gene regulation mediated by chemical modifications of RNA. Among these, 1-methyladenosine (m1A), a reversible methylation on the N1 position of adenosine, has emerged as a pivotal player in a multitude of biological processes.[1][2] Initially identified in the 1960s, the full scope of its importance is only now being elucidated with the advent of advanced sequencing and analytical techniques. This guide provides an in-depth exploration of the historical journey of m1A discovery, its profound biological implications, and the experimental methodologies crucial for its study.

A Historical Timeline of a Covert Modification

The story of m1A began with the fundamental discovery of the methylated base, N1-methyladenine, in 1961. This was shortly followed by the isolation of 1-methyladenosine mononucleotide from RNA, confirming its presence in biological systems.[1][3] The initial breakthrough in identifying its specific location within an RNA molecule came in 1966, with its discovery in yeast phenylalanine tRNA (tRNAPhe).[4] For decades, m1A was primarily studied in the context of abundant non-coding RNAs like tRNA and ribosomal RNA (rRNA), where it is crucial for their structure and function. The early 2010s marked a turning point with the development of high-throughput sequencing methods, which revealed the presence of m1A in messenger RNA (mRNA) and mitochondrial transcripts, opening up new avenues of research into its role in gene expression.

The Biological Significance of m1A: A Multifaceted Regulator

The m1A modification is a dynamic and reversible mark, installed by "writer" enzymes (methyltransferases), removed by "eraser" enzymes (demethylases), and recognized by "reader" proteins that mediate its downstream effects. This regulatory triad governs the fate and function of m1A-modified RNAs.

Structural and Functional Roles in tRNA and rRNA:

In tRNA, m1A is critical for maintaining the stability of the tertiary structure, particularly the conserved m1A58 modification. This stability is essential for proper tRNA folding and function in protein synthesis. In rRNA, m1A modifications within key functional centers of the ribosome can influence translation fidelity and efficiency.

Regulation of mRNA Translation and Stability:

The presence of m1A in mRNA has a profound impact on its translation. The methyl group on the N1 position of adenosine disrupts Watson-Crick base pairing, which can stall the reverse transcriptase enzyme used in many analytical techniques and is thought to impede the translational machinery. The location of the m1A modification within an mRNA molecule dictates its effect. m1A in the 5' untranslated region (5' UTR) has been shown to enhance translation efficiency, while its presence in the coding sequence (CDS) can inhibit it. Furthermore, m1A can influence mRNA stability, with some studies suggesting a role in targeting transcripts for degradation.

Mitochondrial Function:

m1A is also present in mitochondrial transcripts, where it plays a role in regulating mitochondrial protein synthesis. The modification of mitochondrial mRNAs can inhibit their translation, providing a mechanism for controlling the production of essential components of the electron transport chain.

Quantitative Insights into m1A Abundance

The prevalence of m1A varies significantly across different RNA species and cellular contexts. The following tables summarize key quantitative data gathered from various studies.

| RNA Species | Organism/Cell Line | m1A Abundance (m1A/A ratio) | Reference |

| mRNA | Mammalian Cells | 0.015% - 0.054% | |

| mRNA | Mammalian Tissues | Up to 0.16% | |

| Total RNA | HEK293T | ~1.65% | |

| mRNA | A. carterae (dinoflagellate) | ~3.05% | |

| mRNA | Petunia hybrida | 0.25% - 1.75% |

| RNA Species | Location | Function |

| tRNA | Positions 9, 14, 22, 57, 58 | Structural stability, translation initiation and elongation. |

| rRNA | 25S rRNA (yeast), 28S rRNA (human) | Ribosome function, translation. |

| mRNA | 5' UTR | Enhanced translation efficiency. |

| mRNA | Coding Sequence (CDS) | Inhibition of translation. |

| Mitochondrial mRNA | Coding Sequence (CDS) | Inhibition of mitochondrial protein synthesis. |

Key Players in the m1A Regulatory Network

The dynamic nature of m1A modification is controlled by a dedicated set of proteins.

| Role | Protein | Function | Cellular Location |

| Writer (Methyltransferase) | TRMT6/TRMT61A | Catalyzes m1A58 in cytosolic tRNA and some mRNAs. | Cytosol, Nucleus |

| TRMT61B | Catalyzes m1A58 in mitochondrial tRNA and some mitochondrial mRNAs. | Mitochondria | |

| TRMT10C | Catalyzes m1A9 in mitochondrial tRNA and a specific site in ND5 mRNA. | Mitochondria | |

| Eraser (Demethylase) | ALKBH1 | Demethylates m1A in tRNA and mitochondrial RNA. | Nucleus, Mitochondria |

| ALKBH3 | Demethylates m1A in tRNA and mRNA. | Nucleus, Cytosol | |

| FTO | Shows m1A demethylase activity. | Nucleus | |

| Reader | YTHDF1, YTHDF2, YTHDF3 | Recognize m1A and mediate downstream effects on mRNA stability and translation. | Cytosol |

| YTHDC1 | Recognizes m1A in the nucleus. | Nucleus |

Experimental Protocols for m1A Analysis

The study of m1A has been revolutionized by the development of specialized, high-throughput sequencing techniques. Here, we detail the methodologies for key experiments.

m1A-Seq (m1A-specific sequencing)

This method allows for the transcriptome-wide mapping of m1A sites at single-nucleotide resolution.

1. RNA Preparation and Fragmentation:

-

Isolate total RNA from the sample of interest.

-

Purify poly(A)+ RNA to enrich for mRNA.

-

Fragment the RNA to an appropriate size (typically ~100 nucleotides) using chemical or enzymatic methods.

2. Immunoprecipitation (IP):

-

Incubate the fragmented RNA with an antibody specific to m1A.

-

Use magnetic beads coupled with a secondary antibody to capture the antibody-RNA complexes.

-

Wash the beads to remove non-specifically bound RNA.

3. Elution and Library Preparation:

-

Elute the m1A-containing RNA fragments from the beads.

-

Perform reverse transcription (RT) to synthesize cDNA. The presence of m1A can cause the reverse transcriptase to stall or misincorporate nucleotides, which is a key signature for identifying m1A sites.

-

Ligate adapters to the cDNA fragments for next-generation sequencing.

-

Amplify the library using PCR.

4. Sequencing and Data Analysis:

-

Sequence the prepared library on a high-throughput sequencing platform.

-

Align the sequencing reads to the reference genome/transcriptome.

-

Identify m1A peaks by analyzing the enrichment of reads in the IP sample compared to an input control.

-

Pinpoint single-base resolution m1A sites by identifying characteristic reverse transcription signatures (truncations and mutations).

PA-m1A-Seq (Photo-crosslinking Assisted m1A Sequencing)

This method is a variation that can enhance the specificity of m1A detection. While the search results did not provide a detailed protocol for a method specifically termed "PA-m1A-seq," the principles of photo-crosslinking and immunoprecipitation are well-established in RNA biology. A hypothetical workflow would involve:

1. In vivo Crosslinking:

-

Treat cells with a photoactivatable crosslinking agent that is incorporated into RNA or intercalates into RNA structures.

-

Irradiate the cells with UV light to induce crosslinks between RNA and interacting proteins, including potential m1A "readers".

2. Cell Lysis and Immunoprecipitation:

-

Lyse the cells and perform immunoprecipitation using an m1A-specific antibody as described in the m1A-seq protocol. The crosslinked proteins can help stabilize the antibody-RNA interaction.

3. RNA Recovery and Sequencing:

-

Reverse the crosslinks and purify the m1A-containing RNA.

-

Proceed with library preparation and sequencing as for m1A-seq.

Mass Spectrometry for m1A Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the absolute levels of m1A.

1. RNA Digestion:

-

Isolate the RNA of interest (e.g., total RNA, mRNA).

-

Digest the RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, venom phosphodiesterase, and alkaline phosphatase).

2. Liquid Chromatography Separation:

-

Inject the nucleoside mixture into a high-performance liquid chromatography (HPLC) system.

-

Separate the different nucleosides based on their physicochemical properties using a reverse-phase column.

3. Mass Spectrometry Detection and Quantification:

-

Elute the separated nucleosides into a tandem mass spectrometer.

-

Identify m1A based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantify the amount of m1A relative to the amount of unmodified adenosine (A) by integrating the peak areas from the chromatogram.

Visualizing the m1A World: Pathways and Workflows

The m1A Regulatory Pathway

Caption: The m1A regulatory pathway across different cellular compartments.

Experimental Workflow for m1A-Seq

Caption: A streamlined workflow for transcriptome-wide m1A profiling using m1A-Seq.

Future Directions and Therapeutic Potential

The burgeoning field of m1A research holds immense promise for understanding fundamental biological processes and for the development of novel therapeutic strategies. Dysregulation of m1A writers, erasers, and readers has been implicated in various diseases, including cancer. Targeting these regulatory proteins with small molecule inhibitors or other modalities presents a promising avenue for therapeutic intervention. The continued development of sensitive and quantitative methods for m1A detection will be crucial for advancing our understanding of its dynamic regulation and its role in health and disease, paving the way for the next generation of epitranscriptome-based diagnostics and therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. m1A RNA Methylation Analysis - CD Genomics [cd-genomics.com]

- 3. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]

- 4. Reversible RNA Modification N1-methyladenosine (m1A) in mRNA and tRNA - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 1-Methyladenosine (m1A) in Gene Expression: A Technical Guide for Researchers

An in-depth exploration of the mechanisms, detection, and functional consequences of a critical RNA modification.

Abstract

N1-methyladenosine (m1A) is a post-transcriptional RNA modification that is emerging as a pivotal regulator of gene expression. This dynamic and reversible mark, installed by "writer" enzymes, removed by "erasers," and interpreted by "reader" proteins, influences a multitude of cellular processes by modulating RNA stability, translation, and structure. This technical guide provides a comprehensive overview of the m1A regulatory network, its impact on different RNA species, and its implications in health and disease. We delve into the detailed methodologies for studying m1A, including high-throughput sequencing and functional validation assays, and present quantitative data to illustrate the profound effects of this modification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the multifaceted role of m1A in gene regulation.

Introduction to 1-Methyladenosine (m1A)

1-methyladenosine (m1A) is a modification where a methyl group is added to the N1 position of adenine in an RNA molecule. This modification is found in various RNA types, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and mitochondrial RNA.[1][2][3] The addition of a methyl group at the N1 position disrupts the canonical Watson-Crick base pairing, leading to alterations in RNA secondary structure and interactions with RNA-binding proteins.[3][4] Unlike the more abundant N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions, which can significantly influence RNA conformation and function. The reversible nature of m1A modification, governed by specific enzymes, positions it as a dynamic regulatory mark in the epitranscriptome.

The Enzymatic Machinery of m1A Regulation

The levels and functional consequences of m1A are controlled by a coordinated interplay of writer, eraser, and reader proteins.

Writers: The Methyltransferases

m1A is installed by a family of methyltransferases that exhibit specificity for different RNA types and subcellular locations.

-

TRMT6/TRMT61A Complex: This complex is the primary writer of m1A in the cytoplasm, modifying both tRNAs and a subset of mRNAs.

-

TRMT61B: This enzyme is localized to the mitochondria and is responsible for m1A modifications in mitochondrial tRNAs and mRNAs.

-

TRMT10C: Also found in the mitochondria, TRMT10C specifically methylates mitochondrial tRNAs and at least one mitochondrial mRNA, ND5.

Erasers: The Demethylases

The removal of m1A is catalyzed by demethylases, making the modification reversible.

-

ALKBH1 and ALKBH3: These members of the AlkB family of dioxygenases have been identified as the primary erasers of m1A in both nuclear and mitochondrial transcripts.

Readers: The Effector Proteins

m1A reader proteins recognize and bind to m1A-modified transcripts, mediating their downstream effects.

-

YTHDF1, YTHDF2, and YTHDF3: The YTH domain-containing family proteins, initially identified as m6A readers, have been shown to also recognize and bind to m1A-modified mRNAs. YTHDF2-mediated recognition, in particular, has been linked to the degradation of m1A-containing transcripts.

m1A Regulation of Different RNA Species

The location and functional outcome of m1A modification vary depending on the type of RNA molecule.

Messenger RNA (mRNA)

In nuclear-encoded mRNAs, m1A is predominantly found in the 5' untranslated region (5' UTR), often near the translation start site. The presence of m1A in the 5' UTR has been correlated with enhanced translation efficiency. Conversely, m1A modifications within the coding sequence (CDS) can inhibit translation. The YTHDF reader proteins can bind to m1A-modified mRNAs, with YTHDF2 promoting their degradation and YTHDF3 potentially stabilizing them.

Transfer RNA (tRNA)

tRNAs are heavily modified with m1A at several positions, most notably at position 58 (m1A58). This modification is crucial for maintaining the correct three-dimensional structure of the tRNA, which is essential for its stability and function in translation. Demethylation of m1A in tRNAs can impact translation initiation and elongation.

Ribosomal RNA (rRNA)

m1A modifications are also present in rRNA, where they are thought to play a role in ribosome biogenesis and function. For example, m1A at position 1322 of the 28S rRNA is located in the peptidyl transferase center, a critical region for protein synthesis.

Mitochondrial RNA

Mitochondrial-encoded mRNAs (mt-mRNAs) and tRNAs (mt-tRNAs) are also targets of m1A modification. In contrast to nuclear mRNAs, m1A in mt-mRNAs is primarily found within the CDS and is associated with the inhibition of mitochondrial protein translation. m1A in mt-tRNAs, similar to their cytosolic counterparts, is important for their structural integrity.

Quantitative Impact of m1A on Gene Expression

The following tables summarize quantitative data from various studies, illustrating the impact of m1A on mRNA stability and translation.

Table 1: Effect of m1A Writers and Erasers on mRNA Stability

| Gene | Cell Line | Experimental Condition | Fold Change in mRNA Half-life | Reference |

| CSF1 | Breast and Ovarian Cancer Cells | ALKBH3 knockdown (increased m1A) | Decreased | |

| Various m1A-modified transcripts | HeLa | YTHDF2 knockdown | Increased abundance of 7 out of 8 transcripts | |

| IGF1R | - | YTHDF3 overexpression | Increased abundance and decreased decay rate | |

| m1A + m6A modified mRNAs | - | HRSP12 downregulation | Upregulated |

Table 2: Influence of m1A on Translation Efficiency

| RNA Region | Organism/Cell Line | Observation | Reference |

| 5' UTR | Human cells | Positively correlated with translation efficiency | |

| Cap+1 position | Human cells | Stronger positive correlation with translation efficiency | |

| CDS | Human cells | Not correlated with higher translation efficiency | |

| 3' UTR | Human cells | Not correlated with higher translation efficiency | |

| Mitochondrial mRNA CDS | Human cells | Interferes with translation |

Experimental Protocols for m1A Research

A variety of techniques are employed to detect, map, and functionally characterize m1A modifications.

m1A-Specific Methylated RNA Immunoprecipitation Sequencing (m1A-MeRIP-seq)

This is the most common method for transcriptome-wide mapping of m1A.

Principle: An antibody specific to m1A is used to enrich for RNA fragments containing the modification. These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m1A.

Detailed Protocol:

-

RNA Extraction and Fragmentation: Isolate total RNA from cells or tissues of interest. Fragment the RNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.

-

Immunoprecipitation (IP): Incubate the fragmented RNA with an m1A-specific antibody. Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

Washing: Perform stringent washes to remove non-specifically bound RNA.

-

Elution and RNA Purification: Elute the enriched RNA from the beads and purify it.

-

Library Preparation and Sequencing: Construct a cDNA library from the enriched RNA fragments and perform high-throughput sequencing. An "input" library from a fraction of the fragmented RNA that did not undergo IP should be prepared in parallel as a control.

-

Data Analysis: Align sequencing reads to the reference genome/transcriptome. Use peak-calling algorithms to identify regions enriched for m1A in the IP sample compared to the input control.

Ribosome Profiling (Ribo-seq)

Ribo-seq provides a snapshot of all translated regions in a cell by sequencing ribosome-protected mRNA fragments. It can be used to assess the impact of m1A on translation.

Principle: Cells are treated with a translation inhibitor to freeze ribosomes on the mRNA. Nuclease treatment digests all unprotected RNA, leaving behind ribosome-protected fragments (RPFs). These RPFs are then sequenced to determine the positions of the ribosomes on the transcriptome.

Detailed Protocol:

-

Cell Lysis and Ribosome Arrest: Lyse cells in the presence of a translation elongation inhibitor (e.g., cycloheximide) to stabilize ribosome-mRNA complexes.

-

Nuclease Footprinting: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

Ribosome Isolation: Isolate the 80S monosome fraction containing the RPFs, typically by sucrose gradient ultracentrifugation.

-

RPF Extraction: Extract the RPFs (typically 28-30 nucleotides in length) from the isolated ribosomes.

-

Library Preparation and Sequencing: Ligate adapters to the 3' and 5' ends of the RPFs, perform reverse transcription, and amplify the resulting cDNA for high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the transcriptome. The density of reads along a transcript reflects the level of translation. Comparing Ribo-seq data with parallel mRNA-seq data allows for the calculation of translation efficiency.

In Vitro Translation Assays